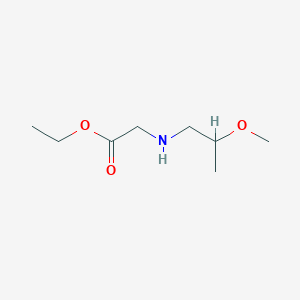
N-(2-methoxypropyl)glycine ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxypropyl)glycine ethyl ester is a useful research compound. Its molecular formula is C8H17NO3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
Neuroprotective Properties:
N-(2-methoxypropyl)glycine ethyl ester has been investigated for its neuroprotective effects. Research indicates that glycine derivatives can act as inhibitory neurotransmitters in the central nervous system, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ethyl ester form may enhance bioavailability, making it a candidate for therapeutic development.
Anti-inflammatory Effects:
Studies have shown that this compound exhibits anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory disorders. Its ability to modulate inflammatory pathways makes it a valuable subject for further research in drug formulation.
Biochemical Research
Enzyme Inhibition Studies:
this compound is utilized in biochemical research to study enzyme inhibition, providing insights into metabolic pathways. This application is crucial for understanding how various compounds can affect enzyme activity and potentially lead to new therapeutic targets .
Protein Interaction Studies:
The compound can be employed in carboxyl-footprinting studies of proteins, which helps in understanding protein structure and function. This application is important for drug design, particularly in targeting specific protein interactions .
Case Studies and Research Findings
Case Study 1: Neuroprotective Effects
A study conducted on the neuroprotective properties of this compound demonstrated its efficacy in protecting neuronal cells from oxidative stress. The results indicated that the compound significantly reduced cell death rates compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Anti-inflammatory Activity
In another research project focusing on inflammation, this compound was tested on animal models exhibiting symptoms of arthritis. The treatment group showed a marked decrease in inflammatory markers and improved mobility compared to untreated controls, highlighting its therapeutic potential in inflammatory conditions.
Propriétés
Formule moléculaire |
C8H17NO3 |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
ethyl 2-(2-methoxypropylamino)acetate |
InChI |
InChI=1S/C8H17NO3/c1-4-12-8(10)6-9-5-7(2)11-3/h7,9H,4-6H2,1-3H3 |
Clé InChI |
RFZPLMSMZJDXLF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNCC(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















